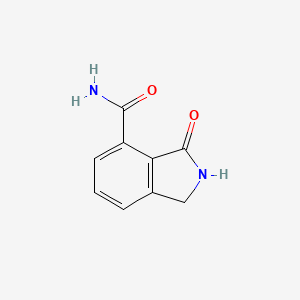

3-Oxoisoindoline-4-carboxamide

Vue d'ensemble

Description

3-Oxoisoindoline-4-carboxamide is a chemical compound with the molecular formula C9H8N2O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

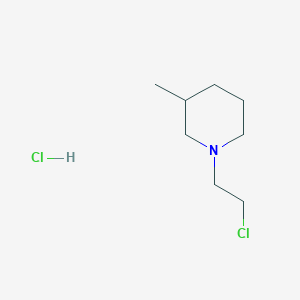

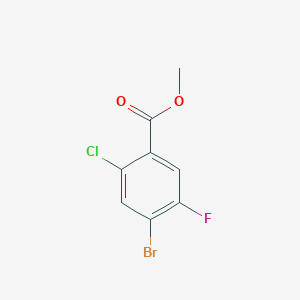

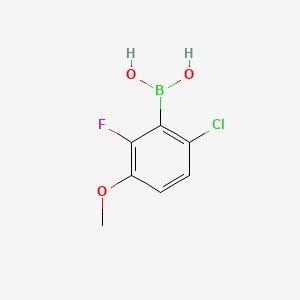

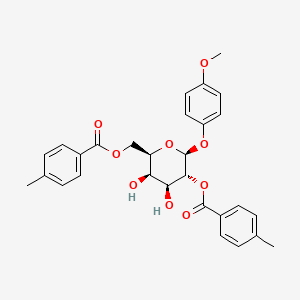

The synthesis of 3-Oxoisoindoline-4-carboxamide involves the formation of a seven-membered hydrogen bond with an oxindole carbonyl group . This series of compounds displays modest to good activity against PARP-1 in both intrinsic and cellular assays . SAR studies at the lactam nitrogen of the pharmacophore have suggested that a secondary or tertiary amine is important for cellular potency .Molecular Structure Analysis

The 3-Oxoisoindoline-4-carboxamide core structure is planar in the X-ray structure . This is largely due to the formation of the intramolecular hydrogen bond . An additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 also contributes to the binding affinity of the compound to PARP-1 .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .Physical And Chemical Properties Analysis

The compound has a molar mass of 176.17 . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Diversity-Oriented Synthesis: 3-Oxoisoindoline-1-carboxamide derivatives can be synthesized through a sequential four-component Ugi reaction/oxidative nucleophilic substitution of hydrogen, utilizing the nitro group as a directing group. This method offers high regio- and chemoselectivity, and efficient bond formation, under mild reaction conditions (Balalaie et al., 2020).

Biomedical Research

Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

Substituted 3-oxoisoindoline-4-carboxamides have been investigated as potent inhibitors of PARP, a key enzyme involved in DNA repair and cancer cell survival. These compounds demonstrate modest to good activity against PARP-1 in both intrinsic and cellular assays, offering insights for cancer treatment (Gandhi et al., 2010).

Voltage-Gated Sodium Channel Na(V)1.7 Blockers

Certain 3-oxoisoindoline-1-carboxamides act as blockers of the Na(V)1.7 sodium channel, which is a critical mediator of pain sensation. These compounds show promise for developing pain therapeutics due to their selectivity and efficacy in preclinical pain models (Macsári et al., 2012).

Drug Discovery and Development

- Anti-Cancer Activity: Derivatives of 3-oxoisoindoline-5-carboxamide have been synthesized and shown to possess potent inhibitory activity against lung cancer cells. They are being explored as potential regulators of the RAF/MEK/ERK pathway in anti-cancer therapy (Ai et al., 2017).

Synthesis of Novel Compounds

- Protic Ionic Liquid Route: N-substituted 3-oxoisoindoline-4-carboxylic acids and related compounds can be synthesized using a protic ionic liquid, demonstrating rapid access to functionally diverse oxoisoindoline compounds (Gordon et al., 2010).

Mécanisme D'action

3-Oxoisoindoline-4-carboxamide acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer . The compound’s binding affinity to PARP-1 is due to the formation of a seven-membered intramolecular hydrogen bond and an additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 .

Safety and Hazards

Propriétés

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-8(12)6-3-1-2-5-4-11-9(13)7(5)6/h1-3H,4H2,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNBJPASIMOEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659556 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxoisoindoline-4-carboxamide | |

CAS RN |

935269-26-4 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-oxoisoindoline-4-carboxamides interesting in the context of cancer treatment?

A1: The research paper focuses on the discovery and structure-activity relationship (SAR) of 3-oxoisoindoline-4-carboxamide derivatives. [] This class of compounds exhibits potent inhibitory activity against PARP, an enzyme involved in DNA repair mechanisms. Inhibiting PARP can be particularly effective in cancer cells with deficiencies in other DNA repair pathways, leading to selective cell death. This concept, known as synthetic lethality, makes PARP inhibitors a promising avenue for cancer treatment. []

Q2: What insights does the research provide on the structure-activity relationship (SAR) of these compounds?

A2: The study explores how modifications to the 3-oxoisoindoline-4-carboxamide scaffold influence its potency as a PARP inhibitor. [] While the abstract doesn't delve into specific structural modifications and their effects, this type of research is crucial for identifying the key structural elements responsible for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)